2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate
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Overview
Description
2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, a propyl acetate moiety, and a hexahydrophenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate typically involves multiple steps. One common approach is the esterification of the corresponding carboxylic acid with propyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenanthrenol, 4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-1-(1-methylethyl)-, (4bS-trans)
- Totarol
Uniqueness
2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate is unique due to its specific arrangement of functional groups and its hexahydrophenanthrene core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H30O7 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |
InChI |
InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3/t10?,17?,19?,20?,22-/m1/s1 |
InChI Key |
NHVNNHGOOVAQDU-WXPWXCFKSA-N |
Isomeric SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3C(C2O)O)(C)C)C)O |
Canonical SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O |
Origin of Product |
United States |
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